2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3/c1-12(2)19-15-10-22-27(16-8-6-5-7-13(16)3)20(15)21(29)26(24-19)11-18(28)23-17-9-14(4)30-25-17/h5-10,12H,11H2,1-4H3,(H,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXGNPRZSGVGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=NOC(=C4)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of "2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide" generally involves multi-step organic synthesis techniques. Starting from readily available substrates, the process typically involves the construction of the pyrazolo[3,4-d]pyridazin core through cyclization reactions. Key intermediates are often prepared using regioselective substitutions and functional group transformations. The isoxazole ring is then introduced via a nucleophilic substitution or coupling reaction.
Industrial Production Methods For industrial-scale production, optimizing the synthesis route to enhance yield and reduce waste is crucial. Utilizing green chemistry principles, such as solvent-free reactions or environmentally benign solvents, and employing catalysts to streamline the process, are common strategies. The final compound is often purified using crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions "2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide" can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions Typical reagents for these reactions might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Conditions such as temperature, pressure, and the presence of catalysts can significantly affect the course of these reactions.
Major Products Formed Oxidation reactions might introduce further functional groups into the molecule, while reductions could simplify it by removing oxygen functionalities. Substitution reactions can yield derivatives with varying side chains, enhancing the compound's versatility.
Scientific Research Applications
In Chemistry It is employed as a building block in organic synthesis for creating complex molecules.
In Biology The compound's structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
In Medicine
In Industry Its robust chemical framework makes it suitable for developing new materials with desirable properties.
Mechanism of Action
Compared to other compounds with similar structures, "2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide" stands out due to its unique substitution pattern and ring system, which confer distinct chemical properties and biological activities. For instance, related compounds like "2-(4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6-yl)acetamide" may have similar core structures but lack the isoxazole ring, affecting their overall reactivity and application spectrum.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*LogP values estimated using ChemDraw software.
Key Observations:
Substituent Impact on Solubility : The target compound’s isopropyl and o-tolyl groups likely increase lipophilicity (higher LogP) compared to the chlorophenyl analog , which may affect membrane permeability.
Bioactivity Trends : Pyrazolo-triazolo-pyrimidines demonstrate that bulky substituents (e.g., aryl groups) enhance kinase-binding selectivity. The 5-methylisoxazole in the target compound may mimic adenine in ATP-binding pockets, a common feature in kinase inhibitors.
Synthetic Flexibility: The synthesis of pyrazolo-pyridines (e.g., compound in ) involves condensation of pyrazole intermediates with carbonyl reagents, a strategy adaptable to the target compound’s pyridazinone core .
Isomerization and Stability Considerations
Pyrazolo-pyrimidine derivatives (e.g., compounds 6–9 in ) undergo isomerization under varying reaction conditions, leading to altered bioactivity. While the target compound’s pyridazinone core lacks the triazole ring necessary for such isomerization, its acetamide side chain may confer hydrolytic stability compared to hydrazine derivatives (e.g., compound 3 in ).
Notes
Evidence Limitations : The provided sources lack explicit data on the target compound, necessitating analog-based inferences.
Contradictions: No direct contradictions exist, but isomerization-dependent activity in pyrazolo-triazolo-pyrimidines highlights the need to confirm whether the pyridazinone core avoids similar instability.
Biological Activity
The compound 2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a member of the pyrazolo[3,4-d]pyridazine class, which has gained attention in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 406.4 g/mol. The presence of the pyrazolo[3,4-d]pyridazine moiety allows it to interact with various biological targets, particularly kinases.
The primary mechanism of action for compounds in this class involves inhibition of specific kinases that play critical roles in cancer cell proliferation and survival. Pyrazolo[3,4-d]pyridazines mimic the adenine ring of ATP, allowing them to bind to the ATP-binding sites of kinases. This competitive inhibition can lead to reduced phosphorylation of downstream targets involved in tumor growth and metastasis.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the core structure can significantly influence the potency and selectivity of these compounds against various kinase targets. For instance, substituents at different positions on the pyrazolo ring can enhance binding affinity and improve inhibitory effects against specific kinases such as FLT3 and CDK4.
| Substituent Position | Effect on Activity |
|---|---|
| C3 position | Increased potency against BTK |
| C7 position | Variable effects; specific substitutions enhance selectivity |
| C5 position | Often critical for maintaining activity |
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit potent anticancer activity. For example:
- In vitro studies have shown IC50 values in the low nanomolar range against various cancer cell lines, indicating strong cytotoxic effects.
- In vivo models have reported significant tumor reduction in xenograft models when treated with similar pyrazolo compounds.
Case Study: Inhibition of FLT3 Kinase
A notable case study involved evaluating the inhibitory effects of this compound on FLT3 kinase, which is frequently mutated in acute myeloid leukemia (AML). The compound exhibited an IC50 value indicative of potent inhibition:
- IC50 Value: ~50 nM against FLT3-ITD mutant cells.
This finding suggests potential therapeutic applications in treating AML.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
